molecular formula C25H22N2O6S B3008564 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine CAS No. 895649-98-6

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine

Cat. No.: B3008564
CAS No.: 895649-98-6
M. Wt: 478.52
InChI Key: NMONUHDTWKUTJR-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine is a complex organic compound that features a quinoline core substituted with benzenesulfonyl and dihydro-benzodioxin groups

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its quinoline core is a common motif in many pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Methoxy Groups: The dimethoxy substitution on the quinoline ring can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Dihydro-benzodioxin Moiety: The dihydro-benzodioxin group can be synthesized through the cyclization of catechol derivatives with appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydro-benzodioxin groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinoline core or the benzenesulfonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Pyridine as a base in nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of quinoline N-oxides or sulfone derivatives.

    Reduction: Formation of quinoline derivatives with reduced functional groups.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes, while the quinoline core can intercalate with DNA or bind to receptor sites. The dihydro-benzodioxin moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline core.

    Benzenesulfonyl Derivatives: Compounds like sulfonamides, which contain the benzenesulfonyl group.

    Dihydro-benzodioxin Derivatives: Compounds such as dioxins, which contain the benzodioxin moiety.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine lies in its combination of these three functional groups, which confer a unique set of chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-30-21-13-18-19(14-22(21)31-2)26-15-24(34(28,29)17-6-4-3-5-7-17)25(18)27-16-8-9-20-23(12-16)33-11-10-32-20/h3-9,12-15H,10-11H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMONUHDTWKUTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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